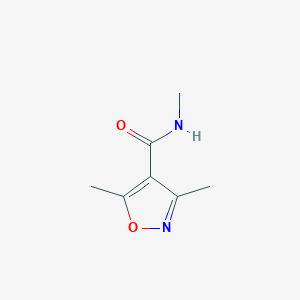
N,3,5-trimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,3,5-trimethyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C7H10N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “this compound”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid is used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The docking studies suggest that molecules with similar structures can bind favorably to certain enzymes .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.17 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Anti-inflammatory and Anti-cancer Properties
Isoxazole compounds have been studied for their anti-inflammatory and anti-cancer properties. For instance, 5-Aminoimidazole-4-carboxamide riboside (AICAR) has been explored for its ability to suppress lipopolysaccharide-induced TNF-alpha production in murine macrophages, showcasing its potential anti-inflammatory action independent of AMPK activation (Jhun et al., 2004). Additionally, AICAR's role in inhibiting cancer cell proliferation via AMP-activated Protein Kinase (AMPK) activation further highlights the therapeutic potential of isoxazole derivatives in oncology (Rattan et al., 2005).
Synthetic and Material Chemistry Applications
Isoxazole derivatives have also found applications in synthetic and material chemistry. Research on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides has explored their chemoselective nucleophilic chemistry and potential insecticidal activity, demonstrating the versatility of isoxazole compounds in developing new materials and chemicals with specific biological activities (Yu et al., 2009).
Biological Effects Beyond AMPK Activation
A systematic review on AICAR, a widely used AMPK activator, underscores the importance of distinguishing between AMPK-dependent and AMPK-independent effects of isoxazole derivatives. This distinction is crucial for accurately interpreting studies and understanding the compound's mechanisms of action in various biological processes, including metabolism, exercise, and cancer (Visnjic et al., 2021).
Antiprotozoal Activities
Research into the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles provides insight into the potential use of isoxazole derivatives in treating infections caused by protozoan parasites. This line of research exemplifies the potential of isoxazole compounds in developing new therapeutic agents for infectious diseases (Patrick et al., 2007).
Safety and Hazards
将来の方向性
The future directions in the research of “N,3,5-trimethyl-4-isoxazolecarboxamide” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
特性
IUPAC Name |
N,3,5-trimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)8-3)5(2)11-9-4/h1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUWUHDVNDSMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)
![Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2983971.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2983973.png)
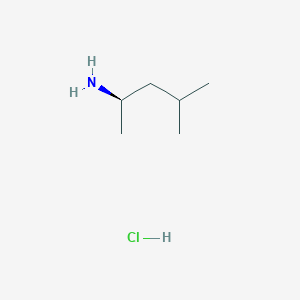
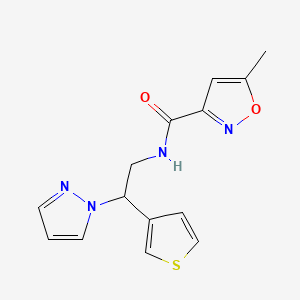
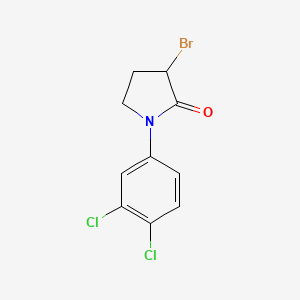

![2-(4-methoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2983981.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)

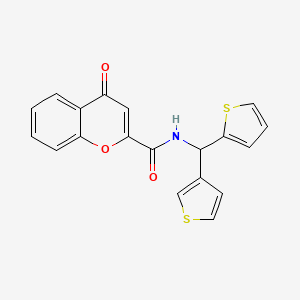
![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)